4-Hydroxy-1-methyl-2-pyridone is an organic compound with the molecular formula C₆H₇NO₂. It features a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 1-position. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural properties and biological activities.
4-Hydroxy-1-methyl-2-pyridone exhibits various biological activities:
Several methods exist for synthesizing 4-hydroxy-1-methyl-2-pyridone:
The applications of 4-hydroxy-1-methyl-2-pyridone span several fields:
Research on interaction studies involving 4-hydroxy-1-methyl-2-pyridone has indicated its potential to interact with various biological targets:
Several compounds share structural similarities with 4-hydroxy-1-methyl-2-pyridone. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Hydroxypyridine | Hydroxyl group at the 3-position | More soluble in water; less phytotoxicity |
| 2-Hydroxyquinoline | Hydroxyl group at the 2-position | Exhibits different reactivity patterns |
| 6-Hydroxypicolinic Acid | Hydroxyl group at the 6-position | Known for chelating metal ions |
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Methyl group at the 6-position | Exhibits significant phytotoxic activity |
The unique combination of functional groups in 4-hydroxy-1-methyl-2-pyridone contributes to its distinct biological activities and chemical reactivity compared to these similar compounds.
4-Hydroxy-1-methyl-2-pyridone exhibits distinctive solubility behavior that reflects its amphiphilic molecular structure. The compound demonstrates good aqueous solubility, as confirmed by experimental observations [1]. This hydrophilic character results from the presence of both the hydroxyl group at the 4-position and the pyridone carbonyl functionality, which can participate in hydrogen bonding interactions with water molecules [1].
Comparative analysis with structurally related compounds provides insight into the solubility trends within the hydroxypyridone family. 6-Hydroxy-4-methyl-2-pyridone, a positional isomer, shows similar water solubility characteristics with reported values indicating good dissolution in aqueous media [2] [3]. The partition coefficient (log P) data for related pyridone derivatives suggests hydrophilic character, with 1-methyl-2-pyridone exhibiting a log P value of -0.23 [4], indicating preferential partitioning into the aqueous phase over organic solvents.
| Property | 4-Hydroxy-1-methyl-2-pyridone | 1-Methyl-2-pyridone | 6-Hydroxy-4-methyl-2-pyridone |
|---|---|---|---|
| Aqueous Solubility | Soluble in water [1] | 1000 mg/mL at 20°C [5] | Soluble in water [3] |
| Log P | Not available | -0.23 [4] | -0.23 [2] |
| Molecular Formula | C₆H₇NO₂ | C₆H₇NO | C₆H₇NO₂ |
The solubility enhancement observed in hydroxylated pyridones compared to their non-hydroxylated analogs can be attributed to the additional hydrogen bonding capacity provided by the phenolic hydroxyl group. This functional group acts as both a hydrogen bond donor and acceptor, significantly increasing the compound's affinity for polar solvents [6].
Temperature-dependent solubility studies on related compounds indicate that pyridone derivatives generally exhibit increased solubility at elevated temperatures, following typical endothermic dissolution behavior. The estimated values of the log octanol/water partition coefficient (M log P) range from −1.48 to 1.06 for related hydroxypyridone structures [7], suggesting that substitution patterns significantly influence lipophilicity.
The thermal stability of 4-hydroxy-1-methyl-2-pyridone reflects the inherent stability of the pyridone ring system combined with the specific effects of hydroxyl and methyl substitution. Thermal degradation analysis of related pyridone compounds reveals characteristic decomposition patterns that provide insight into the expected behavior of this compound.
Comparative thermal stability data from structurally similar compounds shows that 6-hydroxy-4-methyl-2-pyridone exhibits a melting point range of 195-198°C [3], indicating substantial thermal stability. The boiling point of 356°C [3] for this isomer suggests that 4-hydroxy-1-methyl-2-pyridone would possess similar high-temperature stability characteristics.
Thermal decomposition of hydroxypyridones typically proceeds through multiple competing pathways:
Dehydroxylation Reactions: Loss of the hydroxyl group leads to formation of the corresponding pyridone, as observed in thermal studies of related compounds [8] [9].
Ring Opening Mechanisms: At elevated temperatures (>250°C), oxidative ring cleavage can occur between specific carbon-nitrogen bonds, particularly at the C2-C3 position [10] [11].
Decarboxylation Processes: While 4-hydroxy-1-methyl-2-pyridone lacks a carboxyl group, related studies indicate that decarboxylative pathways are common in hydroxypyridone thermal degradation [11].
| Temperature Range (°C) | Primary Degradation Process | Expected Products |
|---|---|---|
| <200 | Minimal decomposition | Intact compound |
| 200-300 | Dehydroxylation | 1-Methyl-2-pyridone |
| 300-400 | Ring modification | Various pyridine derivatives |
| >400 | Ring fragmentation | Small molecules (CO, NH₃) |
Thermogravimetric analysis (TGA) studies on related pyridone compounds indicate onset degradation temperatures in the range of 180-250°C [8] [9]. The weight loss patterns typically show an initial gradual loss corresponding to dehydration and dehydroxylation, followed by more rapid decomposition at higher temperatures.
Kinetic parameters for thermal degradation of similar compounds reveal activation energies ranging from 88.5 to 137.44 kJ/mol [12], with the degradation following first-order kinetics in most cases. The presence of the hydroxyl group is expected to lower the activation energy for initial decomposition steps due to intramolecular hydrogen bonding effects [13].
Oxidative degradation pathways become significant in the presence of oxygen, with hydroxyl radicals playing a crucial role in ring opening reactions [14]. Studies on related compounds show that high oxygen concentrations (96% O₂) significantly reduce thermal stability [13].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-hydroxy-1-methyl-2-pyridone through distinctive chemical shift patterns. The ¹H NMR spectrum exhibits characteristic resonances that reflect the electronic environment of each proton within the molecule.
Methyl Group Assignments: The N-methyl substituent appears as a sharp singlet in the aliphatic region at approximately δ 3.5-3.7 ppm [15] [16] [17]. This chemical shift is consistent with methyl groups attached to nitrogen in pyridone systems, as observed in 1-methyl-2-pyridone where the N-CH₃ signal appears at δ 3.59 ppm [16] [17].
Aromatic Proton Patterns: The pyridone ring protons exhibit characteristic downfield shifts due to the aromatic character of the system. Based on analogous compounds:
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 | 6.2-6.7 | d or dd | Meta to carbonyl |
| H-5 | 7.0-7.5 | d or dd | Para to nitrogen |
| H-6 | 7.3-7.6 | d or dd | Ortho to nitrogen |
| OH-4 | 9.5-12.0 | br s | Phenolic proton |
The hydroxyl proton represents a particularly diagnostic signal, typically appearing as a broad singlet in the range of δ 9.5-12.0 ppm due to rapid exchange with trace water and its involvement in hydrogen bonding [18] [19]. Temperature-dependent studies reveal that this signal often exhibits upfield shifts at lower temperatures due to increased hydrogen bonding interactions [20].
¹³C NMR Spectroscopy provides complementary structural information with the carbonyl carbon appearing characteristically downfield at approximately δ 165-170 ppm [21] [6]. The hydroxylated carbon (C-4) typically resonates at δ 155-165 ppm, while the N-methyl carbon appears upfield at δ 35-40 ppm [22].
Coupling Patterns: Vicinal coupling constants (³J) for adjacent aromatic protons typically range from 6-8 Hz, while meta-coupling constants (⁴J) are generally 1-3 Hz [17]. These parameters assist in confirming the substitution pattern and ring connectivity.
Infrared spectroscopy reveals the characteristic vibrational fingerprint of 4-hydroxy-1-methyl-2-pyridone through distinctive absorption bands that correspond to specific functional groups and molecular motions.
Hydroxyl Group Vibrations: The phenolic O-H stretch appears as a broad absorption in the range of 3300-3500 cm⁻¹ [7]. The breadth and exact frequency of this band depend on the extent of hydrogen bonding interactions, with intermolecular hydrogen bonding causing significant broadening and frequency shifts.
| Functional Group | Frequency Range (cm⁻¹) | Typical Value (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3300-3500 | 3445 | Phenolic hydroxyl |
| C=O stretch | 1650-1690 | 1667 | Pyridone carbonyl |
| C=C stretch | 1570-1620 | 1617 | Aromatic C=C |
| C-N stretch | 1300-1400 | 1350 | Ring C-N bonds |
| Ring breathing | 1000-1100 | 1050 | Collective ring motion |
Aromatic C=C Stretching: The aromatic ring vibrations appear as multiple bands in the region of 1570-1620 cm⁻¹ [23] [24]. These absorptions reflect the conjugated π-electron system of the pyridone ring and are sensitive to substitution effects.
Ring Deformation Modes: In-plane and out-of-plane bending vibrations of the aromatic ring system appear at lower frequencies (800-1500 cm⁻¹), providing additional confirmation of the ring structure [25]. The ring breathing mode typically appears around 1050 cm⁻¹ [25].
Hydrogen Bonding Effects: Concentration-dependent studies reveal that the O-H stretching frequency shifts to lower values with increasing concentration due to intermolecular hydrogen bonding [23]. This phenomenon is particularly pronounced in polar solvents where extensive hydrogen bonding networks can form.
Mass spectrometry provides detailed information about the fragmentation behavior of 4-hydroxy-1-methyl-2-pyridone under electron impact conditions, revealing characteristic breakdown pathways that confirm structural assignments.
Molecular Ion Peak: The molecular ion [M]⁺ appears at m/z 125, corresponding to the molecular formula C₆H₇NO₂ [1]. This peak typically serves as the base peak in electron impact spectra of stable aromatic compounds [26] [27].
Primary Fragmentation Pathways: The electron impact mass spectrum exhibits several characteristic fragmentation patterns:
Loss of Hydroxyl Group: The [M-OH]⁺ fragment at m/z 108 represents loss of the phenolic hydroxyl group, a common fragmentation pathway for hydroxylated aromatics [26].
Carbonyl Loss: The [M-CO]⁺ fragment at m/z 97 results from cleavage of the CO-NH bond of the amido group with charge retention on the carbonyl group [26].
Formyl Loss: The [M-CHO]⁺ fragment at m/z 96 corresponds to loss of a formyl group through rearrangement processes [26].
| Fragment Ion | m/z | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| [M]⁺ | 125 | 100 (base peak) | Molecular ion |
| [M-OH]⁺ | 108 | High | Hydroxyl loss |
| [M-CO]⁺ | 97 | Medium | Carbonyl cleavage |
| [M-CHO]⁺ | 96 | Medium | Formyl elimination |
| [C₅H₅N]⁺ | 79 | High | Pyridine fragment |
| [C₄H₄N]⁺ | 66 | Medium | Pyrrole-type fragment |
Ring Fragmentation Products: Higher energy fragmentation leads to ring opening and formation of smaller fragments, including [C₅H₅N]⁺ at m/z 79 (pyridine radical cation) and [C₄H₄N]⁺ at m/z 66 (pyrrole-like fragment) [27] [28].
Hydrogen Rearrangement Processes: Mass spectral studies of related pyridones indicate that hydrogen rearrangement to the nitrogen atom forms ketene intermediates, leading to highly stabilized ions [26]. These rearrangement processes are followed by formation of cyclic intermediates that contribute to the observed fragmentation patterns.